4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine
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Description
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine is a useful research compound. Its molecular formula is C22H29ClF3N5O3S and its molecular weight is 536.01. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like phosphopantetheinyl transferases (pptases) . These enzymes play a crucial role in bacterial cell viability and virulence .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may inhibit the activity of its target enzymes, thereby affecting the metabolic processes of the cells .
Biochemical Pathways
Given its potential target, it may impact the pathways involving the synthesis of fatty acids and secondary metabolites in bacteria .
Pharmacokinetics
Similar compounds have shown good absorption and distribution profiles, with metabolism and excretion patterns that allow for effective bioavailability .
Result of Action
Based on the potential targets and pathways, it can be hypothesized that the compound may lead to the disruption of essential metabolic processes in bacteria, thereby inhibiting their growth and proliferation .
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-2-[1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClF3N5O3S/c1-14-20(15(2)29(3)28-14)35(32,33)31-10-4-17(5-11-31)30-8-6-18(7-9-30)34-21-19(23)12-16(13-27-21)22(24,25)26/h12-13,17-18H,4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVCFTYRUXFJHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClF3N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.